Hydrogen-Bond Donor Capacity: Hydroxyimino vs. Methoxyimino vs. Ketone Analogs in Pharmacophore Matching
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate possesses an exchangeable oxime proton (pKa ~10–12) capable of serving as a hydrogen-bond donor (HBD). The O-methyl oxime analog replaces this –OH with –OCH₃, eliminating HBD capacity entirely and increasing the topological polar surface area (tPSA) from approximately 62.1 Ų to approximately 55.8 Ų (calculated via standard fragment methods) . The ketone analog (C=O) offers only H-bond acceptor (HBA) character [1]. In S1P receptor modulator patents where the oxime azetidine core is explicitly claimed, the hydroxyimino group is specified for its dual HBA/HBD pharmacophore contribution [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 HBD (oxime –OH); HBA count = 4 (oxime N, oxime O, carbamate O, Boc carbonyl O); tPSA ≈ 62.1 Ų |
| Comparator Or Baseline | tert-Butyl 3-(methoxyimino)azetidine-1-carboxylate: 0 HBD; tPSA ≈ 55.8 Ų. tert-Butyl 3-oxoazetidine-1-carboxylate: 0 HBD; tPSA ≈ 46.5 Ų. |
| Quantified Difference | ΔHBD = 1 vs. methoxyimino and ketone analogs. ΔtPSA = +6.3 to +15.6 Ų. |
| Conditions | Calculated molecular descriptors derived from structure; HBD count confirmed by NMR exchangeability (D₂O shake experiment, not located for this specific compound). |
Why This Matters
The presence of a single HBD alters CNS MPO desirability scores and oral bioavailability predictions, directly affecting lead optimization decisions in drug discovery programs targeting S1P receptors or other GPCRs.
- [1] PubChem. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester (tert-Butyl 3-oxoazetidine-1-carboxylate), CAS 398489-26-4. View Source
- [2] Allergan, Inc. Novel Oxime Azetidine Derivatives as Sphingosine 1-Phosphate (S1P) Receptor Modulators. Patent Application US 2013/0310360 A1. View Source
